N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide
Description
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a cyano group at position 4 and a methyl group at position 2. The oxazole ring is linked to a 2-methoxybenzamide moiety via an amide bond. This structural framework confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-10(7-14)13(19-16-8)15-12(17)9-5-3-4-6-11(9)18-2/h3-6H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMKJWIYGWDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C#N)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide typically involves the reaction of 4-cyano-3-methyl-1,2-oxazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxazoles.
Scientific Research Applications
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Structural Variations and Molecular Formulas
The target compound is compared to analogs with modifications in the benzamide substituents or heterocyclic ring systems. Key differences are summarized below:
Key Functional Group Comparisons
- Heterocyclic Rings: 1,2-Oxazole (Target): Aromatic, with oxygen and nitrogen contributing to a planar, electron-deficient ring. 1,2,4-Thiadiazole (): Sulfur substitution increases polarizability and electron deficiency, altering reactivity compared to oxazole .
- The methoxy group’s electron-donating effects may enhance solubility . 4-Fluoro (): Para-fluorine’s electron-withdrawing nature increases lipophilicity, which could improve membrane permeability in drug design . Thiophene-2-carboxamide (): Thiophene’s sulfur atom introduces a larger atomic radius and distinct π-orbital interactions, affecting electronic delocalization .
Physicochemical and Electronic Properties
- Electron Effects: The cyano group in the target compound withdraws electron density from the oxazole ring, making it more electrophilic compared to non-cyano analogs.
Solubility and Lipophilicity :
Biological Activity
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide, identified by its CAS number 478033-16-8, is a compound of interest due to its potential biological activities. This article explores the various studies conducted on its biological activity, focusing on its antiproliferative, antioxidant, and antiviral properties.
Chemical Structure
The compound features a unique structure that includes a cyano group, an oxazole ring, and a methoxybenzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds similar to this compound. For instance, derivatives of N-substituted benzimidazole carboxamides demonstrated notable activity against cancer cell lines such as MCF-7 and HCT116. The most promising derivatives exhibited IC50 values ranging from 1.2 to 5.3 μM against these cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 10 | MCF-7 | 1.2 |
| Compound 11 | HCT116 | 3.7 |
| Compound 12 | HEK 293 | 5.3 |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Compounds with similar structures have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that the compound may play a role in preventing oxidative stress-related damage in cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the cyano group and the oxazole ring contribute to its ability to interact with cellular targets involved in cell proliferation and oxidative stress pathways.
Case Studies
Several case studies have been conducted to assess the efficacy of compounds related to this compound:
- Study on Antiproliferative Effects : A study demonstrated that specific derivatives showed selective activity against breast cancer cell lines with IC50 values indicating potent antiproliferative effects .
- Antioxidant Evaluation : Another study evaluated the antioxidative capacity using various spectroscopic methods and found significant improvements in oxidative stress markers when treated with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
